2-Fluoro-N-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide
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Overview
Description
2-Fluoro-N-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide is a synthetic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide typically involves the formation of the triazolopyrimidine core followed by the introduction of the fluoro and benzamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with 7-methyl-[1,2,4]triazolo[1,5-A]pyrimidine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
2-Fluoro-N-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-N-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites or receptor binding sites, thereby inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
Trifluoromethyl Triazolopyrimidines: These compounds have been studied for their anti-malarial properties.
Cycloheptathiophene-3-carboxamide Derivatives: These compounds share structural similarities and have been evaluated for their antiviral activities.
Uniqueness
2-Fluoro-N-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-fluoro-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O/c1-8-6-7-15-13-17-12(18-19(8)13)16-11(20)9-4-2-3-5-10(9)14/h2-7H,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDNTYZRARWKTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=NC(=NN12)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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